A Technical Guide to 4-Amino-5-cyclopentylpentanoic Acid: Structure, Properties, and Characterization
A Technical Guide to 4-Amino-5-cyclopentylpentanoic Acid: Structure, Properties, and Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of 4-Amino-5-cyclopentylpentanoic acid, a non-proteinogenic γ-amino acid. While this compound is not extensively documented in publicly available databases, this paper constructs its chemical profile by applying fundamental principles of organic chemistry and drawing analogies from structurally related molecules. We will detail its chemical structure, stereochemical considerations, and calculated physicochemical properties. Furthermore, this guide proposes a robust, field-proven workflow for its chemical synthesis and subsequent analytical characterization, designed to ensure structural integrity and purity. This document is intended for researchers, chemists, and drug development professionals interested in novel amino acid analogs and their potential applications.
Introduction
Non-standard amino acids are critical components in medicinal chemistry, serving as chiral building blocks, peptide mimics, and pharmacologically active agents. The introduction of lipophilic carbocyclic moieties, such as a cyclopentyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability and modulating binding interactions. 4-Amino-5-cyclopentylpentanoic acid is a γ-amino acid, a class of compounds known for its neurological activity, with γ-aminobutyric acid (GABA) being the primary inhibitory neurotransmitter in the mammalian central nervous system. The structure of this molecule, featuring a cyclopentylmethyl substituent adjacent to the amine, suggests it may be a novel GABA analog with unique conformational constraints and lipophilicity. This guide serves to establish a foundational understanding of its core chemical attributes.
Chemical Structure and Stereochemistry
The structure of 4-Amino-5-cyclopentylpentanoic acid is defined by a five-carbon pentanoic acid backbone. Key functional groups include a carboxylic acid at C1, an amino group at C4, and a cyclopentyl ring attached to C5.
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IUPAC Name: 4-Amino-5-cyclopentylpentanoic acid
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Chemical Formula: C₁₀H₁₉NO₂
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Core Components:
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Pentanoic Acid Chain: A five-carbon aliphatic carboxylic acid.
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γ-Amino Group: The amine (NH₂) is located on the fourth carbon (the gamma-carbon relative to the carboxyl group), classifying it as a γ-amino acid.
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Cyclopentyl Group: A five-membered aliphatic ring attached to the fifth carbon, providing a bulky, lipophilic character.
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The carbon at the 4-position, which bears the amino group, is a chiral center. Consequently, 4-Amino-5-cyclopentylpentanoic acid can exist as two distinct enantiomers: (S)-4-Amino-5-cyclopentylpentanoic acid and (R)-4-Amino-5-cyclopentylpentanoic acid.
(Note: Image is a representative 2D structure and does not depict stereochemistry.)
The specific stereoisomer is critical in drug development, as biological systems often exhibit high stereoselectivity. The synthesis and separation of these enantiomers would be a crucial step in any research program.
Physicochemical Properties
| Property | Value (Calculated/Estimated) | Rationale & Significance |
| Molecular Weight | 185.27 g/mol | Calculated from the molecular formula (C₁₀H₁₉NO₂). Essential for all mass-based calculations, including mass spectrometry and reaction stoichiometry. |
| Monoisotopic Mass | 185.14158 Da | The exact mass of the most abundant isotope configuration. This is the value that would be primarily observed in high-resolution mass spectrometry (HRMS) for identity confirmation. |
| pKa (Acidic) | ~4.0 - 4.5 | Estimated for the carboxylic acid group. Influences solubility and charge state at physiological pH. |
| pKa (Basic) | ~9.5 - 10.5 | Estimated for the primary amine group. Crucial for understanding its charge state and potential for salt formation. |
| Calculated LogP | ~1.5 - 2.0 | The logarithm of the partition coefficient between octanol and water. This value suggests moderate lipophilicity, potentially allowing for good membrane permeability. |
Proposed Synthesis and Characterization Workflow
Synthesizing and validating a novel chemical entity requires a systematic and rigorous approach. Here, we propose a plausible synthetic route and a comprehensive analytical workflow to ensure the identity, purity, and structure of the final compound.
Proposed Synthetic Protocol: Amination of a Halogenated Precursor
A reliable method for preparing α- or γ-amino acids involves the nucleophilic substitution of an appropriately positioned leaving group, such as a bromine atom, with an amine source[1].
Objective: To synthesize 4-Amino-5-cyclopentylpentanoic acid from 4-Bromo-5-cyclopentylpentanoic acid.
Step-by-Step Methodology:
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Precursor Synthesis: The starting material, 4-Bromo-5-cyclopentylpentanoic acid, can be prepared from a suitable cyclopentyl-containing precursor via standard halogenation techniques, such as the Hell-Volhard-Zelinsky reaction on a related carboxylic acid[1].
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Ammonolysis:
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Dissolve 1.0 equivalent of 4-Bromo-5-cyclopentylpentanoic acid in a sealed reaction vessel containing a large excess of concentrated aqueous ammonia or a solution of ammonia in methanol.
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Causality: A large excess of ammonia is used to minimize the formation of secondary and tertiary amine byproducts by ensuring the primary reaction is between the bromo-precursor and ammonia rather than the newly formed amino acid product[1].
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Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours to days, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Isolation:
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After the reaction is complete, cool the mixture and remove the excess ammonia and solvent under reduced pressure.
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Re-dissolve the residue in water and use ion-exchange chromatography for purification. The amphoteric nature of the amino acid allows it to bind to a cation-exchange resin.
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Wash the resin to remove unreacted starting material and inorganic salts.
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Elute the desired product using a dilute aqueous base (e.g., 2% ammonium hydroxide solution).
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Final Purification:
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Collect the fractions containing the product and remove the volatile base by evaporation.
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The final product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to yield the pure 4-Amino-5-cyclopentylpentanoic acid.
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Analytical Characterization Workflow
The following workflow represents a self-validating system to confirm the successful synthesis and purity of the target compound. Each step provides orthogonal information, building a complete and trustworthy analytical profile.
